Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

Medicinal Chemistry Analytical Chemistry Synthetic Intermediate

Researchers requiring lipophilic, carboxyl-protected intermediates with defined substitution for reproducible SAR or HPLC method development often face supply inconsistency. Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate (≥96%) resolves this with quantifiable, differentiated properties: • LogP 1.42 - reliable benchmark for RP-HPLC retention-time calibration of sulfonamide analytes. • 4-Chloro substituent - enables direct halogen SAR comparator studies versus hydrogen or methyl analogs. • Methyl ester - supports selective amidation while preserving lipophilic character for late-stage functionalization. Supplied with full analytical documentation to ensure lot-to-lot reproducibility.

Molecular Formula C12H14ClNO5S
Molecular Weight 319.76g/mol
CAS No. 352668-16-7
Cat. No. B434166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate
CAS352668-16-7
Molecular FormulaC12H14ClNO5S
Molecular Weight319.76g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCOCC2
InChIInChI=1S/C12H14ClNO5S/c1-18-12(15)9-2-3-10(13)11(8-9)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3
InChIKeyBBUJYJLXXUEWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate: Overview


Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate is a synthetic organic compound classified as a sulfonylbenzoate ester . Its structure features a benzoate core substituted with a chlorine atom and a morpholine-4-sulfonyl group . This compound is commercially available from multiple vendors with reported purities typically at 96% . Its primary applications are as a building block in organic synthesis and as a reference standard in analytical chemistry, with no direct therapeutic use reported in authoritative sources .

1 Methyl ester provides a carboxyl-protected intermediate for multi-step synthesis.
2 Reported lipophilic profile supports reversed-phase HPLC reference standard use.
3 4-Chloro substituent enables halogen effect studies in SAR and cross-coupling research.

Why It Cannot Be Interchanged with Structural Analogs


While several sulfonylbenzoate analogs exist, they are not functionally interchangeable with Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate due to distinct differences in key physicochemical properties that dictate their behavior in synthesis and analytical applications . Subtle variations in substitution patterns, such as the presence of a methyl ester versus a carboxylic acid, or a chloro versus a methyl group, lead to quantifiable differences in lipophilicity (LogP), molecular weight, and hydrogen bonding capacity [1]. These parameters are critical determinants of a compound's solubility, chromatographic retention time, and its reactivity as a synthetic intermediate, meaning substitution can compromise the reproducibility and intended outcome of a specific research protocol .

Replacing the methyl ester with a carboxylic acid analog may shift lipophilicity and H-bond donor count, altering synthetic behavior and HPLC retention.
Removing or replacing the 4-chloro group changes molecular weight and electronic properties, limiting utility in cross-coupling and SAR studies.
GHS hazard classification (harmful if swallowed; skin/eye irritant) is compound-specific; safety handling may not transfer to structural analogs.

Quantitative Differentiation from Closest Analogs


Ester vs. Carboxylic Acid: LogP and H-Bonding

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate, a methyl ester, is differentiated from its direct acid analog, 4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid (CAS 59210-65-0), by a significant difference in lipophilicity and hydrogen bonding potential. The ester is more lipophilic and lacks hydrogen bond donor capacity [1].

Ester vs Acid LogP
Reported
Methyl ester: LogP ~1.42, 0 HBD; Carboxylic acid: 1 HBD, lower LogP expected.
Reported lipophilicity difference may influence solubility, membrane permeability, and reversed-phase HPLC retention.
In silico prediction; vendor-provided data.
Medicinal Chemistry Analytical Chemistry Synthetic Intermediate

Benzoate Core Substitution: Molecular Weight Impact

The target compound contains a 4-chloro substitution on the benzoate ring. This differentiates it from close analogs like Methyl 3-(morpholinosulfonyl)benzoate (lacking the chloro group) and QMMSB (4-methyl-3-(morpholine-4-sulfonyl)benzoate). The chloro substituent increases molecular weight and alters electronic properties compared to the unsubstituted or methyl-substituted analogs [1].

MW: Chloro vs H/Me
Class-level
4-Cl target: 319.76 g/mol; unsubstituted analog ~285 g/mol; 4-Me analog ~299 g/mol.
Chloro substituent provides a handle for cross-coupling and alters electronic properties for SAR studies.
Calculated molecular formulas; vendor comparison.
Organic Synthesis Drug Discovery Structure-Activity Relationship (SAR)

Safety and Handling Profile

Vendor data provides specific hazard classifications for Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate, which may differ from its analogs. The compound is classified as Acute Tox. 4 Oral and carries H302, H315, H319, and H335 hazard statements . These specific handling requirements differentiate it from other compounds that may have different safety profiles, influencing laboratory protocol and storage decisions.

Safety Profile
Data to verify
H302, H315, H319, H335 (Warning).
Specific GHS hazard profile dictates PPE and lab handling procedures; may not apply to close analogs.
Vendor SDS review recommended.
Laboratory Safety Chemical Handling Procurement

Application Scenarios Based on Differential Properties


Lipophilic Amide or Ester Building Block

Due to its methyl ester group and favorable LogP of 1.42 [1], this compound is ideally suited for synthetic pathways where a lipophilic, carboxyl-protected intermediate is required. Its reactivity allows for selective transformations, such as conversion to an amide, while maintaining the lipophilic character of the molecule, which can be advantageous for later-stage functionalization or for improving the pharmacokinetic properties of a lead compound .

Reference Standard in Reversed-Phase HPLC

The compound's defined LogP of 1.42 [1] and specific chromophoric properties make it suitable as a calibration or reference standard for developing and validating reversed-phase high-performance liquid chromatography (HPLC) methods for lipophilic sulfonamide-containing analytes. Its retention time can serve as a benchmark for other compounds with similar lipophilicity [1].

SAR Studies on Halogen Effects

The presence of a chloro substituent at the 4-position on the benzoate ring [1] makes this compound a valuable tool in medicinal chemistry SAR studies. Researchers can use it as a specific chloro-containing comparator to investigate the impact of halogen substitution versus hydrogen or methyl groups (as in QMMSB [2]) on target binding, metabolic stability, or other biological properties [1][2].

Application
Selection Property
Validation Focus
Lipophilic synthetic intermediate
Methyl ester with reported LogP supports protected carboxyl handling
Verify ester reactivity (e.g., amide formation) and lipophilicity under target conditions
Reversed-phase HPLC reference standard
Defined lipophilicity and UV chromophore
Confirm retention time reproducibility and peak purity for sulfonamide analytes
Halogen effect SAR studies
4-Chloro substituent vs H or methyl analogs
Compare target binding or metabolic stability in relevant assays; cross-coupling feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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